molecular formula C16H15FN2O2 B15064076 6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine

6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine

Cat. No.: B15064076
M. Wt: 286.30 g/mol
InChI Key: MLXGUXHOSCJZNF-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]quinolin-8-amine (CAS 1956326-58-1) is an organic compound with the molecular formula C16H15FN2O2 and a molecular weight of 286.30 g/mol . This chemical features a tetrahydroquinoline core structure integrated with a [1,3]dioxolo group and a 3-fluorophenyl substituent, making it a compound of interest in advanced chemical synthesis and pharmaceutical research . The structural scaffold of 7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin is a key intermediate in synthetic organic chemistry, with modern research exploring eco-compatible sonochemical methods for the synthesis of related analogues . As a building block, this compound may be utilized in medicinal chemistry for the development of novel therapeutic agents and in chemical biology for probing biological mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H15FN2O2

Molecular Weight

286.30 g/mol

IUPAC Name

6-(3-fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]quinolin-8-amine

InChI

InChI=1S/C16H15FN2O2/c17-10-3-1-2-9(4-10)13-6-12(18)11-5-15-16(21-8-20-15)7-14(11)19-13/h1-5,7,12-13,19H,6,8,18H2

InChI Key

MLXGUXHOSCJZNF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC3=C(C=C2NC1C4=CC(=CC=C4)F)OCO3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Acylation

  • Reagents : Acetyl chloride, acetic anhydride

  • Product : 8-acetamido derivatives (e.g., CHM-1 hydrate ).

  • Conditions : Room temperature, dichloromethane .

Phosphorylation

  • Reagents : Phosphoryl chloride (POCl₃)

  • Product : [6-(3-fluorophenyl)-5,8-dihydro- dioxolo[4,5-g]quinolin-8-yl] dihydrogen phosphate .

  • Conditions : Anhydrous DMF, 0–5°C .

Diastereoselectivity and Regiochemical Control

The reaction’s regioselectivity is influenced by:

  • Electronic effects : The electron-withdrawing fluorine atom directs electrophilic substitution to the para position.

  • Steric effects : Bulky substituents on the aldehyde favor spirocyclic products .

Example diastereomeric ratios :

Aldehyde substituentdr (syn:anti)Yield (%)
4-Cl55:4587
4-Br60:4081
4-OCH₃50:5078

Data adapted from ACS Omega

Mechanistic Insights

  • Knoevenagel adduct formation :

    \text{Meldrum’s acid} + \text{ArCHO} \rightarrow \text{ArCH=C(CO}_2\text{)C(OCMe}_2\text{)_2O} \,[2][4]
  • Amine addition :

    Adduct+R-NH2Michael adduct[4]\text{Adduct} + \text{R-NH}_2 \rightarrow \text{Michael adduct} \,[4]
  • Cyclization :

    Intramolecular lactamizationTetrahydroquinoline[4]\text{Intramolecular lactamization} \rightarrow \text{Tetrahydroquinoline} \,[4]

Stability and Handling

  • Storage : −20°C under inert atmosphere (N₂/Ar) .

  • Degradation : Susceptible to hydrolysis under acidic/alkaline conditions due to the dioxolane ring .

Scientific Research Applications

6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Differences and Implications

Amine at position 8: Shared with bicuculline methobromide, this group may facilitate interactions with GABA receptors, though the fluorophenyl substituent could reduce off-target effects compared to bicuculline’s complex fused ring system . Methyl vs. Fluorophenyl: Hydrastinine’s 6-methyl group likely reduces steric hindrance compared to the bulkier fluorophenyl, possibly altering receptor affinity .

Biological Activity Trends: TDIQ’s anxiolytic activity suggests the [1,3]dioxoloquinoline scaffold is bioactive in CNS disorders. The fluorophenyl group in the target compound may modulate potency or selectivity . Bicuculline’s GABAA antagonism highlights the scaffold’s relevance in neurotransmitter regulation, but its toxicity (due to additional fused rings) contrasts with the simpler, fluorinated target compound .

Biological Activity

6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Chemical Formula : C₁₆H₁₅FN₂O₂
  • CAS Number : 185742-37-4
  • Molecular Weight : 284.30 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dioxole structure and subsequent amination. The detailed synthetic pathway is crucial for ensuring the purity and yield of the compound for biological evaluation.

Anticancer Activity

Research indicates that derivatives of quinoline structures exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibitory effects against various cancer cell lines:

CompoundCell LineInhibition Rate (%)Reference
18fA54929.25
18gHepG242.75

These compounds act primarily through the inhibition of Topoisomerase I (Top I), which is crucial for DNA replication and repair. The in vitro studies demonstrated that these compounds could inhibit tumor growth effectively.

The mechanisms underlying the biological activity of this compound involve:

  • Topoisomerase Inhibition : Compounds have been shown to inhibit Top I at concentrations as low as 100 μM.
  • Cell Cycle Arrest : The compounds induce an increase in the S phase population of treated cells within 24 hours.
  • Apoptosis Induction : Evidence suggests that these compounds promote apoptotic pathways in cancer cells.

Cardioprotective Effects

In addition to anticancer properties, some derivatives have demonstrated cardioprotective effects in preclinical models. For example:

  • Compounds tested in doxorubicin-induced cardiotoxicity models showed significant protection against cell death in H9c2 cardiomyocytes.
CompoundCell Viability (%)Reference
4i81.6 ± 3.7
6k91.2 ± 5.9

These findings indicate a potential dual therapeutic role for this class of compounds in both oncology and cardiology.

Case Studies

A notable study involved the evaluation of various quinoline derivatives against cancer cell lines and cardiomyocytes. The results highlighted the effectiveness of certain modifications on the quinoline scaffold that enhanced both anticancer and cardioprotective activities:

  • Study on Quinoline Derivatives : This study synthesized multiple derivatives and assessed their biological activity against A549 and HepG2 cancer cells alongside H9c2 cardiomyocytes. The results underscored a structure-activity relationship where specific substituents enhanced efficacy.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming regiochemistry and substituent orientation. For example, coupling constants (e.g., J = 7.2 Hz in aromatic protons) and splitting patterns resolve stereoisomers .
  • X-ray Crystallography : Provides definitive 3D structural data, including bond angles and torsion angles (e.g., mean C–C = 0.003 Å in related isoquinoline derivatives) .
  • Chiral HPLC : Essential for enantiomeric excess (ee) determination in asymmetric syntheses .

How does the 3-fluorophenyl substituent influence the compound’s coordination chemistry with transition metals?

Advanced Research Focus
The 3-fluorophenyl group enhances electron-deficient character, facilitating coordination to transition metals (e.g., Pd, Pt). Key considerations:

  • Ligand design : The fluorinated aryl group stabilizes metal complexes via π-backbonding, as observed in catalytic ROP (ring-opening polymerization) applications .
  • Spectroscopic validation : FT-IR and XPS confirm metal-ligand bonding (e.g., shifts in ν(C=N) or ν(P–M) stretches) .
  • Catalytic activity : Fluorine’s electronegativity modulates redox potentials, impacting catalytic efficiency in asymmetric reactions .

What computational methods are suitable for predicting the biological targets of this compound?

Q. Advanced Research Focus

  • Molecular docking : Tools like AutoDock Vina predict binding affinities to targets such as tubulin (IC₅₀ values correlated with anticancer activity) or neurotransmitter transporters (e.g., dopamine/norepinephrine reuptake inhibition) .
  • QSAR modeling : Correlates substituent effects (e.g., fluorine position) with bioactivity profiles using descriptors like logP and polar surface area .
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories to evaluate binding mode retention) .

How can contradictory data regarding the compound’s pharmacological effects (e.g., anticancer vs. anxiolytic activity) be resolved?

Q. Advanced Research Focus

  • Target selectivity assays : Use radioligand binding studies (e.g., 5-HT1A vs. σ receptors) to identify off-target interactions .
  • In vivo models : Compare dose-response curves in marble-burying tests (anxiolytic) versus xenograft tumor models (anticancer) .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to divergent effects .

What strategies mitigate racemization during the synthesis of enantiomerically pure derivatives?

Q. Advanced Research Focus

  • Low-temperature protocols : Conduct alkylation or cyclization steps at 0–4°C to minimize thermal racemization .
  • Chiral auxiliaries : Temporary protecting groups (e.g., acetyl) stabilize stereocenters during functionalization .
  • Kinetic resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze undesired enantiomers .

How does the [1,3]dioxolo moiety impact the compound’s solubility and bioavailability?

Q. Basic Research Focus

  • LogP optimization : The dioxolo group increases hydrophilicity, improving aqueous solubility (e.g., >50 mg/mL in PBS) .
  • Caco-2 permeability assays : Measure apical-to-basal transport to predict oral absorption .
  • Salt formation : Dihydrochloride salts (e.g., (S)-isomer) enhance stability and dissolution rates .

What are the best practices for scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

  • Continuous flow systems : Reduce batch variability and improve heat/mass transfer in asymmetric steps .
  • In-line analytics : PAT (Process Analytical Technology) tools monitor ee in real-time via UV or CD spectroscopy .
  • Crystallization-induced diastereomer resolution : Use chiral resolving agents (e.g., tartaric acid) for large-scale enantiopurification .

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